
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol, also known as 4-ethylphenylisobutylcarbinol (EPIC), is a chiral compound that has been widely used in scientific research due to its unique properties. EPIC is a secondary alcohol that contains a chiral center, which means it has two mirror-image forms (enantiomers) that have different biological activities.
Wirkmechanismus
EPIC's mechanism of action is not fully understood, but it is believed to act on multiple targets in the body. EPIC has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity. Additionally, EPIC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EPIC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPIC has been shown to have a variety of biochemical and physiological effects. EPIC has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. Additionally, EPIC has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. EPIC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
EPIC has several advantages for use in lab experiments. EPIC is a chiral compound, which means it has two mirror-image forms (enantiomers) that have different biological activities. This allows researchers to study the effects of each enantiomer separately. Additionally, EPIC is a relatively stable compound that can be easily synthesized in the lab. However, there are also some limitations to using EPIC in lab experiments. EPIC has low solubility in water, which can make it difficult to administer in vivo. Additionally, EPIC has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on EPIC. One area of future research could be the development of more effective methods for administering EPIC in vivo, such as the use of nanoparticles or liposomes. Additionally, future research could focus on the development of more potent analogs of EPIC that have improved bioavailability and efficacy. Another area of future research could be the investigation of the effects of EPIC on other biological targets, such as ion channels or transporters. Finally, future research could focus on the development of EPIC as a therapeutic agent for the treatment of neurodegenerative diseases, cardiovascular disease, and cancer.
Synthesemethoden
EPIC can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts alkylation, and reduction of the corresponding ketone. One of the most common methods used for the synthesis of EPIC is the Grignard reaction, which involves the reaction of 4-ethylbenzyl chloride with magnesium in anhydrous ether, followed by the addition of isobutyraldehyde. The resulting product is then treated with acid to yield EPIC.
Wissenschaftliche Forschungsanwendungen
EPIC has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. EPIC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EPIC has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular disease. EPIC has also been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
(2S)-3-(4-ethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWCNAZANPOLCF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

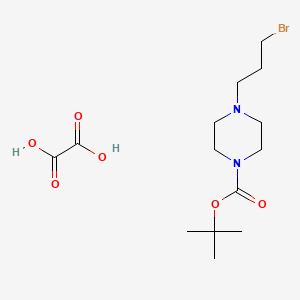
![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)
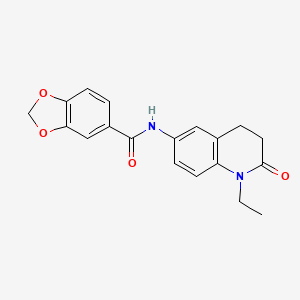
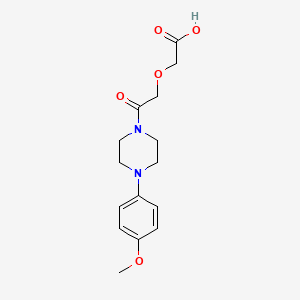

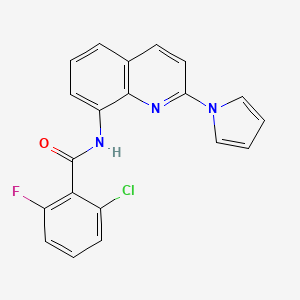
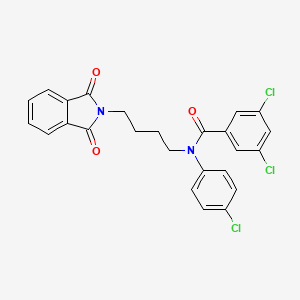
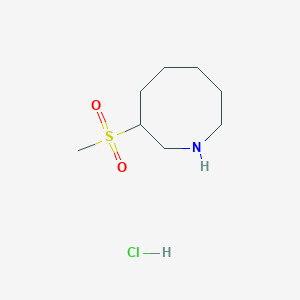
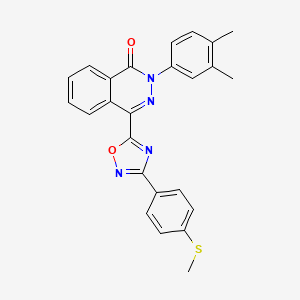
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![(5S,6S,7R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B2609117.png)
